
Rolipram
Übersicht
Beschreibung
Rolipram ist ein selektiver Phosphodiesterase-4-Inhibitor, der Anfang der 1990er Jahre von Schering AG als potenzielles Antidepressivum entdeckt und entwickelt wurde . Es diente als Prototyp-Molekül für die Medikamentenentwicklung und -forschung mehrerer Unternehmen . This compound hat mehrere Aktivitäten, die es zu einem fortlaufenden Forschungsschwerpunkt machen, insbesondere in den Bereichen neurodegenerative Erkrankungen, Autoimmunerkrankungen und Atemwegserkrankungen .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Ein Ansatz beinhaltet die enantioselektive Durchfluss-Synthese, die eine teleskopierte asymmetrische konjugierte Addition gefolgt von einer oxidativen Aldehyd-Veresterungssequenz unter Verwendung von in situ erzeugter Perschwefelsäure als Oxidationsmittel umfasst . Diese Methode sorgt für umweltfreundliche, metallfreie Bedingungen und eine verbesserte Produktivität im Vergleich zu früheren Methoden . Eine andere Methode beinhaltet die Herstellung von this compound-beladenen Nanopartikeln unter Verwendung von Druckhomogenisierung-Emulgierung mit einem Microfluidizer oder einer modifizierten spontanen Emulgierungs-Lösungsmitteldiffusionsmethode . Die Einkapselungseffizienz und die Freisetzungsprofile variieren je nach verwendeter Methode .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen eine Trichlorsilan-vermittelte Nitrogruppenreduktion und gleichzeitige Lactamisierung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen enantiomerenreines this compound und seine Derivate . This compound hemmt auch die Aktivität von Phosphodiesterase-4-Enzymen, was zu einem Anstieg der cyclischen Adenosinmonophosphat-Spiegel führt .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht. Bei neurodegenerativen Erkrankungen hat this compound gezeigt, dass es die Aktivität von Proteasomen steigern und die Belastung durch toxische Aggregate reduzieren kann, wodurch das räumliche Gedächtnis bei Mäusen verbessert wird, die so konstruiert wurden, dass sich Aggregate bilden . Es wurde auch in Studien verwendet, um zu verstehen, ob die Inhibition von Phosphodiesterase-4 bei Autoimmunerkrankungen, Alzheimer-Krankheit, kognitiver Verbesserung, Rückenmarksverletzung und Atemwegserkrankungen wie Asthma und chronisch-obstruktiver Lungenerkrankung hilfreich sein könnte . Zusätzlich wurde this compound auf seine schützenden Wirkungen auf die endotoxische Herzfunktionsstörung durch Hemmung der Entzündungsreaktion in Herzfibroblasten untersucht .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv Phosphodiesterase-4-Enzyme hemmt, was zu einem Anstieg der cyclischen Adenosinmonophosphat-Spiegel führt . Diese Hemmung führt zu verschiedenen nachgeschalteten Effekten, darunter die Reduktion der Amyloid-β-Pathologie, Tau-Phosphorylierung, Neuroinflammation und Apoptose . This compound stimuliert die Signalwege von cyclischem Adenosinmonophosphat/Proteinkinase A/26S-Proteasom und cyclischem Adenosinmonophosphat/Austauschprotein, das direkt durch cyclisches Adenosinmonophosphat/extrazelluläre signalregulierte Kinase aktiviert wird . Diese Signalwege sind an der Regulation von Entzündungsreaktionen, neuronalem Überleben und kognitiven Funktionen beteiligt .
Vorbereitungsmethoden
Rolipram can be synthesized through various methods. One approach involves the enantioselective flow synthesis, which includes a telescoped asymmetric conjugate addition followed by oxidative aldehyde esterification sequence using in situ-generated persulfuric acid as an oxidant . This method ensures environmentally benign metal-free conditions and improved productivity compared to earlier methodologies . Another method involves the preparation of this compound-loaded nanoparticles using pressure homogenization-emulsification with a microfluidizer or a modified spontaneous emulsification solvent diffusion method . The encapsulation efficiency and release profiles vary depending on the method used .
Analyse Chemischer Reaktionen
Rolipram undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include trichlorosilane-mediated nitro group reduction and concomitant lactamization . The major products formed from these reactions include enantiopure this compound and its derivatives . This compound also inhibits the activity of phosphodiesterase-4 enzymes, leading to an increase in cyclic adenosine monophosphate levels .
Wissenschaftliche Forschungsanwendungen
Rolipram has been extensively studied for its potential therapeutic applications in various fields. In neurodegenerative diseases, this compound has shown the ability to ramp up the activity of proteasomes and reduce the burden of toxic aggregates, improving spatial memory in mice engineered to have aggregate build-up . It has also been used in studies to understand whether phosphodiesterase-4 inhibition could be useful in autoimmune diseases, Alzheimer’s disease, cognitive enhancement, spinal cord injury, and respiratory diseases like asthma and chronic obstructive pulmonary disease . Additionally, this compound has been investigated for its protective effects on endotoxic cardiac dysfunction via inhibition of the inflammatory response in cardiac fibroblasts .
Wirkmechanismus
Rolipram exerts its effects by selectively inhibiting phosphodiesterase-4 enzymes, leading to an increase in cyclic adenosine monophosphate levels . This inhibition results in various downstream effects, including the reduction of amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis . This compound stimulates cyclic adenosine monophosphate/protein kinase A/26S proteasome and cyclic adenosine monophosphate/exchange protein directly activated by cyclic adenosine monophosphate/extracellular signal-regulated kinase signaling pathways . These pathways are involved in the regulation of inflammatory responses, neuronal survival, and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen Roflumilast, Crisaborol, Apremilast und Ibudilast . Diese Verbindungen teilen die Fähigkeit, Phosphodiesterase-4-Enzyme zu hemmen, unterscheiden sich jedoch in ihren spezifischen Anwendungen und Nebenwirkungsprofilen . Beispielsweise wird Roflumilast zur Behandlung der chronisch-obstruktiven Lungenerkrankung eingesetzt, während Crisaborol bei atopischer Dermatitis eingesetzt wird . Die einzigartige Fähigkeit von Rolipram, das räumliche Gedächtnis zu verbessern und toxische Aggregate bei neurodegenerativen Erkrankungen zu reduzieren, hebt es von anderen Phosphodiesterase-4-Inhibitoren ab .
Biologische Aktivität
Rolipram is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various biological effects, particularly in the central nervous system (CNS) and in cancer biology. This article explores the biological activity of this compound, focusing on its neuroprotective effects, potential therapeutic applications in neurodegenerative diseases, and its role in cancer metastasis.
This compound exerts its biological effects primarily through the modulation of the cAMP signaling pathway. Increased cAMP levels activate protein kinase A (PKA) and AMP-activated protein kinase (AMPK), which are crucial for various cellular processes including energy metabolism, inflammation, and apoptosis.
Key Pathways Influenced by this compound:
- cAMP/PKA Pathway : Enhances neuronal survival and reduces inflammation.
- cAMP/AMPK/SIRT1 Pathway : Promotes neuroprotection in CNS disorders by regulating energy metabolism and apoptosis.
Neuroprotective Effects
Recent studies have highlighted this compound's potential in treating neurological disorders. For instance, a study demonstrated that this compound significantly reduced brain edema, neuronal apoptosis, and inflammatory cytokine release in a mouse model of intracerebral hemorrhage (ICH) by activating the cAMP/AMPK/SIRT1 pathway .
Summary of Neuroprotective Findings:
Role in Cancer Biology
In addition to its neuroprotective properties, this compound has been investigated for its effects on cancer cell behavior. Notably, it has been shown to down-regulate matrix metalloproteinases (MMP2 and MMP9), which are critical for cancer metastasis. This action occurs independently of the cAMP-PKA signaling pathway, suggesting that this compound may have "off-target" effects that could be therapeutically beneficial in cancer treatment .
Key Findings on Cancer Activity:
Case Studies and Clinical Trials
While most research on this compound has been preclinical, there have been indications of its efficacy in clinical settings as well. For example, this compound was used as a positive control in trials assessing other PDE inhibitors for multiple sclerosis (MS), showing promising safety and efficacy profiles .
Summary of Clinical Insights:
Eigenschaften
IUPAC Name |
4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044124 | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-54-5 | |
Record name | Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolipram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rolipram | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rolipram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLIPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.